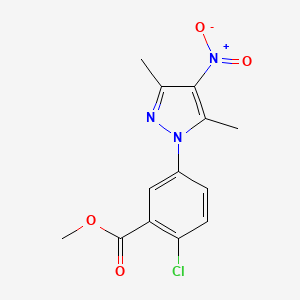![molecular formula C13H8F3N5O3 B11490135 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11490135.png)
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a pyrazole ring, a trifluoromethyl-substituted phenyl ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Nitration of the pyrazole ring: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Coupling of the pyrazole and oxadiazole rings: The final step involves the coupling of the nitrated pyrazole with the oxadiazole ring, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group on the pyrazole ring can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid, or iron powder in acetic acid.
Substitution: Sodium methoxide or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Reduction of the nitro group: 5-[(4-amino-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole.
Substitution of the trifluoromethyl group: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Material Science: The compound’s heterocyclic structure and functional groups make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound may find use in the development of agrochemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
5-[(4-amino-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole: Similar structure but without the trifluoromethyl group.
Uniqueness
The presence of both a nitro group and a trifluoromethyl group in 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole makes it unique. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity. This combination of functional groups can result in unique biological activities and physicochemical properties.
Properties
Molecular Formula |
C13H8F3N5O3 |
|---|---|
Molecular Weight |
339.23 g/mol |
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H8F3N5O3/c14-13(15,16)9-3-1-8(2-4-9)12-18-11(24-19-12)7-20-6-10(5-17-20)21(22)23/h1-6H,7H2 |
InChI Key |
PBIOFIIXYKPLQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C=C(C=N3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl (4-methoxyphenyl)carbamate](/img/structure/B11490061.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide](/img/structure/B11490069.png)
![4-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]ethoxy}benzoic acid](/img/structure/B11490076.png)
![3-cyclopropyl-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490085.png)
![1-(4-methoxyphenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11490107.png)
![Methyl 5-{3-(acetylamino)-4-[(phenylcarbonyl)amino]-4,5-dihydrothiophen-2-yl}pentanoate](/img/structure/B11490114.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11490121.png)
![3-(2-hydroxyethyl)-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide](/img/structure/B11490124.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione](/img/structure/B11490125.png)
![2-amino-4-(4-ethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11490139.png)
-lambda~5~-phosphane](/img/structure/B11490147.png)
![1',5,5',7-tetramethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one](/img/structure/B11490155.png)
![N-(4-chloro-2-fluorophenyl)-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide](/img/structure/B11490160.png)
